molecular formula C20H17N3O B11587825 5-Methyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Methyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11587825
M. Wt: 315.4 g/mol
InChI Key: IEQJTPVFFBPVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE: is a complex heterocyclic compound that belongs to the benzimidazole and quinazoline families. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a fused benzimidazole-quinazoline system with methyl and furan substituents, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways involved in cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-methyl-6-(5-methylfuran-2-yl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H17N3O/c1-13-11-12-18(24-13)20-22(2)16-9-5-3-7-14(16)19-21-15-8-4-6-10-17(15)23(19)20/h3-12,20H,1-2H3

InChI Key

IEQJTPVFFBPVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.